molecular formula C15H22O4 B1200402 Humulinic acid CAS No. 520-40-1

Humulinic acid

Cat. No.: B1200402
CAS No.: 520-40-1
M. Wt: 266.33 g/mol
InChI Key: VRBDOLKCKSULIG-UHFFFAOYSA-N
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Description

Humulinic acid is a naturally occurring compound found in hops (Humulus lupulus). It is a member of the hop bitter acids, which are primarily responsible for the characteristic bitterness of beer. This compound contains chiral centers at carbon 4 and carbon 6, resulting in four optically active stereoisomers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Humulinic acid can be synthesized from humulone through hydrolysis reactions. The process involves the use of specific reaction conditions to maintain the optical activity of the product. The yield of this compound from humulone can reach 80-85% .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of hop bitter acids from hops. The process includes the use of solvents and chromatographic techniques to isolate and purify this compound from other hop bitter acids .

Chemical Reactions Analysis

Types of Reactions: Humulinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties .

Scientific Research Applications

Humulinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of humulinic acid primarily involves its interaction with bacterial cell walls. The hydrophobic parts of the molecule, such as the prenyl and acyl chains, interact with the bacterial cell wall, leading to disruption and inhibition of bacterial growth . This mechanism is responsible for its antimicrobial properties.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chiral centers and the resulting stereoisomers. Its distinct chemical structure and properties make it valuable for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

3-methyl-1-[2,3,5-trihydroxy-4-(3-methylbut-2-enyl)cyclopenta-1,4-dien-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-8(2)5-6-10-13(17)12(15(19)14(10)18)11(16)7-9(3)4/h5,9,14,17-19H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBDOLKCKSULIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=C(C(C(=C1O)CC=C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966333
Record name 3-Methyl-1-[2,3,5-trihydroxy-4-(3-methylbut-2-en-1-yl)cyclopenta-1,4-dien-1-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

520-40-1
Record name 3-Methyl-1-[2,3,5-trihydroxy-4-(3-methyl-2-buten-1-yl)-1,4-cyclopentadien-1-yl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Humulinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1-[2,3,5-trihydroxy-4-(3-methylbut-2-en-1-yl)cyclopenta-1,4-dien-1-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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